氯化钴(II)水合物

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

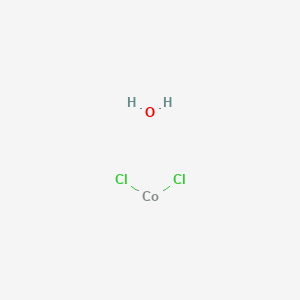

Cobalt(II) chloride hydrate, also known as cobaltous chloride hexahydrate, is a hydrated form of cobalt chloride . It is bright pink in color and is generally stable at room temperature . The chemical formula for the compound is CoCl2·6H2O .

Synthesis Analysis

Cobalt(II) chloride hydrate can be synthesized by reacting cobalt (II) oxide or cobalt (II) hydroxide with hydrochloric acid . Another method involves the preparation of cobalt chloride indicator papers, which can be used to test for the presence of water .Molecular Structure Analysis

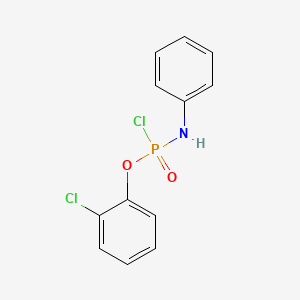

The molecular structure of Cobalt(II) chloride hydrate is characterized by a cobalt ion surrounded by a tetragonal arrangement of chloride ligands. Four water molecules occupy a square plane about cobalt while chloride ions occupy axial positions . The linear formula is CoCl2 · 6H2O and the molecular weight is 237.93 .Chemical Reactions Analysis

Cobalt(II) chloride hydrate undergoes dehydration and decomposition under certain conditions . The intermediate products of dehydration and decomposition at different temperatures have been characterized by chemical analysis, X-ray diffraction, microscopy, infrared and diffuse reflectance spectroscopy .Physical And Chemical Properties Analysis

Cobalt(II) chloride hydrate is bright pink and is generally stable at room temperature . It has a molecular weight of 237.93 . The anhydrous form is blue, while the dihydrate is purple and the hexahydrate is pink .科学研究应用

毒理学观点

研究已经确定了与钴暴露相关的各种健康危害,突出了它与不同受体、离子通道和生物分子的相互作用,这可能导致可逆的影响。值得注意的是,全身毒性与游离的钴(II)离子直接相关,这揭示了在钴毒性中观察到的剂量反应异常。这些知识对于监测血清钴浓度升高的个体的潜在甲状腺功能减退和红细胞增多症至关重要,为与钴暴露相关的健康风险评估提供了科学依据 (Paustenbach 等人,2013)。

环境影响和生物积累

钴的环境行为,特别是其在陆地环境中的循环和在食物链中生物积累的潜力,一直是研究的主题。研究表明,钴的流动性和毒性会显着影响土壤-植物-无脊椎动物的转移,对生态系统健康和食品安全产生影响。这些见解有助于了解钴的环境影响以及对含有钴的化学品进行风险评估的必要性 (Gál 等人,2008)。

工业和催化应用

钴基材料在各种工业应用中发挥着关键作用,包括催化。研究人员正在积极研究基于钴的纳米催化剂用于费托合成(将合成气转化为烃),这些催化剂因其活性和稳定性以及成本效益而受到青睐,为燃料生产提供了一种绿色替代方案。探索钴的催化特性增强了我们对其在可持续能源技术中潜力的理解 (Qi 等人,2020)。

钴在生物医学研究中的应用

钴和氧化钴纳米颗粒表现出非凡的特性,包括抗氧化、抗菌和抗癌活性,突出了它们在生物医学应用中的潜力。对这些纳米颗粒的绿色合成进行的研究强调了在开发对环境影响最小的生物医学材料时采用生态友好方法的重要性。这些研究为利用钴在医疗保健和医疗器械创新中的独特特性奠定了基础 (Waris 等人,2021)。

资源管理和回收

了解钴矿床的类型、分布和机制对于战略资源管理至关重要,特别是在其工业重要性的背景下。研究强调了对冶金废物中钴进行全面分析和回收策略的必要性,以解决供应风险并促进这种关键金属的可持续利用。这些见解对于制定旨在实现高效钴回收和再利用的政策和技术至关重要,确保其在未来应用中的可用性 (Zhao 等人,2019)。

安全和危害

Cobalt(II) chloride hydrate is considered hazardous. It may cause an allergic skin reaction, allergy or asthma symptoms or breathing difficulties if inhaled. It is suspected of causing genetic defects, may cause cancer by inhalation, and may damage fertility . It is harmful if swallowed or if inhaled .

作用机制

Target of Action

Cobalt(II) chloride hydrate is an inorganic compound and a salt of cobalt and chlorine . It is often used in the lab and has been studied for its effects on various cell types .

Mode of Action

Cobalt(II) chloride hydrate interacts with its environment in several ways. In the presence of ammonia or amines, cobalt (II) is readily oxidized by atmospheric oxygen to give a variety of cobalt (III) complexes . This interaction can lead to changes in the compound’s structure and properties .

Biochemical Pathways

Cobalt(II) chloride hydrate has been shown to activate the hypoxic pathway and the epithelial–mesenchymal transition, and inhibit the pathways of cell proliferation . It also causes activation of the apoptosis pathway, increased the activity of effector caspases 3 and 7, and increased the expression of the unfolded protein response target DDIT3 .

Pharmacokinetics

It is known that the compound is fairly soluble in water , which could influence its bioavailability.

Result of Action

The molecular and cellular effects of Cobalt(II) chloride hydrate’s action can vary. For instance, it has been shown to induce cell proliferation in certain concentrations, while higher concentrations can lead to apoptotic cell death . Furthermore, it can cause structural changes in the dehydrated salts .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Cobalt(II) chloride hydrate. For example, the compound’s solubility can be affected by temperature . Additionally, its interaction with other substances, such as ammonia or amines, can lead to the formation of various complexes .

属性

IUPAC Name |

dichlorocobalt;hydrate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2ClH.Co.H2O/h2*1H;;1H2/q;;+2;/p-2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVCGXRQVUIKNGS-UHFFFAOYSA-L |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O.Cl[Co]Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Cl2CoH2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

147.85 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

7791-13-1, 69098-14-2 |

Source

|

| Record name | Cobalt dichloride hexahydrate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7791-13-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cobalt(II) chloride hydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。